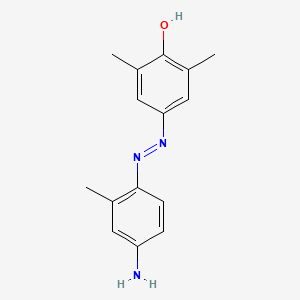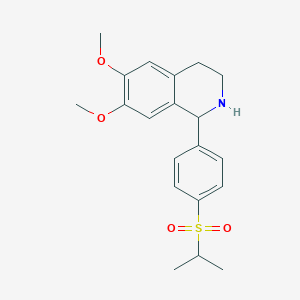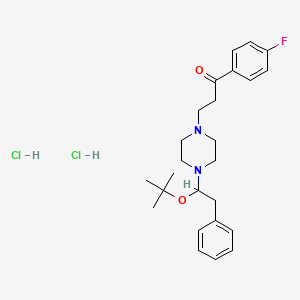
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is a compound belonging to the benzodiazepine family, which is well-known for its wide range of biological activities and therapeutic applications. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters under green chemistry protocols. The reaction is carried out in the absence of solvent and under conventional heating conditions. The presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and Tetra Butyl Ammonium Bromide (TBAB) as a quaternary ammonium salt are crucial for the reaction .
Industrial Production Methods: Industrial production methods for benzodiazepines, including this compound, often involve scalable and improved synthetic routes. These methods may utilize isocyanide reagents and one-pot condensation reactions to streamline the synthesis process and reduce the number of synthetic steps .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
Comparaison Avec Des Composés Similaires
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Temazepam: (3RS)-7-Chloro-1-methyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
Chlordiazepoxide: 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine
Uniqueness: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and therapeutic applications .
Propriétés
Numéro CAS |
20927-55-3 |
|---|---|
Formule moléculaire |
C15H9ClN2O2 |
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
7-chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8H,(H,17,18,19,20) |
Clé InChI |
CNXUJSZPLRNZKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=O)C(=O)NC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)








![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

